![molecular formula C9H11N5O3 B071819 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid CAS No. 179336-15-3](/img/structure/B71819.png)
2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid, also known as MPA, is a chemical compound that has been widely studied in the field of scientific research. This compound is a derivative of purine and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid is not fully understood. However, it has been found to inhibit the activity of inosine monophosphate dehydrogenase, an enzyme involved in the de novo synthesis of purine nucleotides. This inhibition leads to a decrease in the production of purine nucleotides, which are essential for DNA and RNA synthesis. As a result, this compound has been found to have antiproliferative effects on cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have immunomodulatory effects by suppressing the activity of T cells and B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. However, this compound has limitations in lab experiments as it can be toxic to normal cells at high concentrations. Additionally, this compound has a short half-life in the body, which can make it difficult to achieve therapeutic levels in vivo.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid. One direction is to investigate its potential as a therapeutic agent for autoimmune diseases. Another direction is to explore its potential as a treatment for viral infections, particularly herpes simplex virus. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a cancer therapy.
Métodos De Síntesis
2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid can be synthesized through several methods, including the reaction of 6-oxo-3,7-dihydropurine-2-carboxylic acid with methyl acrylate in the presence of a base. Another method involves the reaction of 6-oxo-3,7-dihydropurine-2-carboxylic acid with methyl acrylate and triethylamine. Both methods have been found to be effective in producing this compound with high purity and yield.
Aplicaciones Científicas De Investigación
2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid has been extensively studied in the field of scientific research due to its potential therapeutic applications. It has been found to have antitumor, antimicrobial, and antiviral properties. This compound has also been studied for its ability to inhibit the replication of herpes simplex virus type 1 and type 2. Additionally, this compound has been found to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
Número CAS |
179336-15-3 |
|---|---|
Fórmula molecular |
C9H11N5O3 |
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
2-methyl-2-[(6-oxo-1,7-dihydropurin-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H11N5O3/c1-9(2,7(16)17)14-8-12-5-4(6(15)13-8)10-3-11-5/h3H,1-2H3,(H,16,17)(H3,10,11,12,13,14,15) |
Clave InChI |
OGUWEDIQGJDOHP-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C(=O)O)NC1=NC(=O)C2=C(N1)N=CN2 |
SMILES |
CC(C)(C(=O)O)NC1=NC2=C(C(=O)N1)NC=N2 |
SMILES canónico |
CC(C)(C(=O)O)NC1=NC(=O)C2=C(N1)N=CN2 |
Sinónimos |
Alanine, N-(6,7-dihydro-6-oxo-1H-purin-2-yl)-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)

![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B71740.png)
![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)

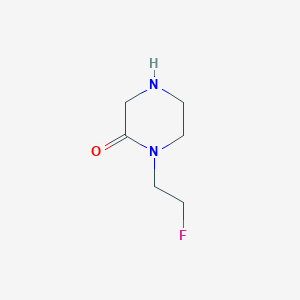
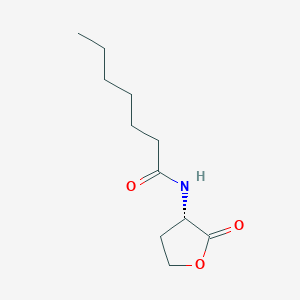
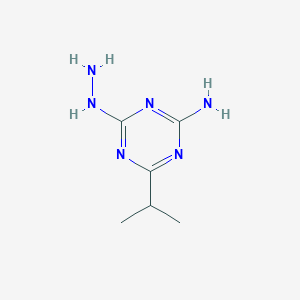
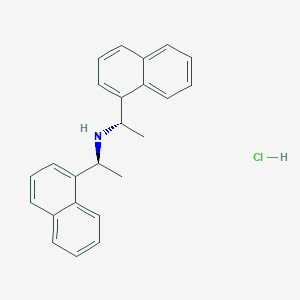
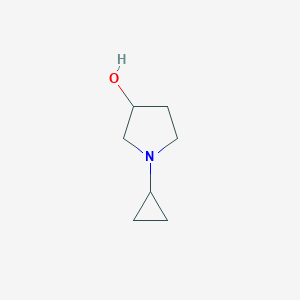
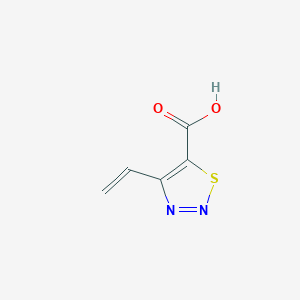
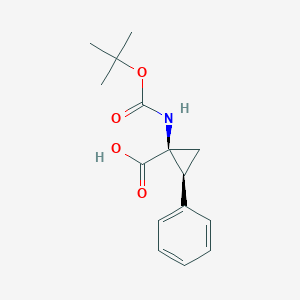

![(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid](/img/structure/B71764.png)